H-Glu-Glu-Asp-OH

概要

説明

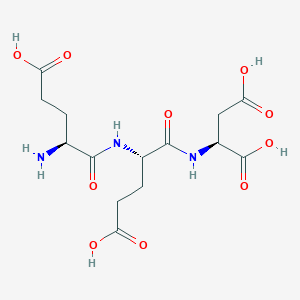

H-Glu-Glu-Asp-OH is a tripeptide composed of three amino acids: glutamic acid, glutamic acid, and aspartic acid This compound is known for its presence in various biological systems and its role in biochemical processes

科学的研究の応用

H-Glu-Glu-Asp-OH has numerous applications in scientific research, including:

Chemistry: It is used as a model compound for studying peptide synthesis and reactions.

Biology: It plays a role in understanding protein-protein interactions and enzyme-substrate binding.

Medicine: It is investigated for its potential therapeutic applications, such as in the treatment of Gaucher disease, where it serves as a diagnostic indicator.

Industry: It is used in the production of glycoproteins and proteoglycans, which are important components of connective tissue.

作用機序

Mode of Action

It’s known that peptides can interact with various targets in the body, including receptors and enzymes, to exert their effects . They can also influence protein-protein interactions .

Biochemical Pathways

For instance, some peptides are known to be involved in the regulation of metabolic processes, antioxidant defense processes, and the synthesis of certain hormones .

Pharmacokinetics

They are often rapidly absorbed and distributed throughout the body, metabolized by various enzymes, and excreted via the kidneys .

Result of Action

Peptides can exert a wide range of biological effects, depending on their specific targets and modes of action .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of H-Glu-Glu-Asp-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Activation of the Resin: The resin is activated to allow the first amino acid to attach.

Coupling of Amino Acids: Each amino acid is coupled to the growing peptide chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Deprotection: After each coupling step, the protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

Cleavage from the Resin: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for higher yields and purity, often using automated peptide synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).

化学反応の分析

Types of Reactions: H-Glu-Glu-Asp-OH can undergo various chemical reactions, including:

Oxidation: The amino acid residues can be oxidized under specific conditions, leading to the formation of disulfide bonds if cysteine residues are present.

Reduction: Reduction reactions can break disulfide bonds, converting them back to thiol groups.

Substitution: The amino acid side chains can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2) or performic acid can be used as oxidizing agents.

Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.

Substitution: Various reagents, such as alkyl halides or acyl chlorides, can be used for substitution reactions.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield free thiol groups.

類似化合物との比較

Gamma-L-glutamyl-L-glutamate (γ-Glu-Glu): This compound is similar in structure but differs in its specific amino acid sequence.

L-alpha-glutamyl-L-aspartic acid: Another dipeptide with similar properties but a different sequence.

Uniqueness: H-Glu-Glu-Asp-OH is unique due to its specific sequence of amino acids, which imparts distinct biochemical properties and interactions. Its ability to serve as a diagnostic indicator for Gaucher disease and its role in the synthesis of glycoproteins and proteoglycans highlight its unique applications in medical and biochemical research.

生物活性

H-Glu-Glu-Asp-OH, a peptide composed of two glutamic acid residues and one aspartic acid residue, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is a tripeptide where:

- Glu stands for glutamic acid

- Asp stands for aspartic acid

The peptide's structure can be represented as:

This compound is known for its potential roles in various physiological processes, including neurotransmission and metabolic regulation.

1. Antioxidant Activity

Research indicates that peptides containing glutamic and aspartic acids exhibit significant antioxidant properties. In a study evaluating various derivatives, compounds with similar amino acid sequences demonstrated effective radical scavenging capabilities, suggesting that this compound may also possess this activity. The antioxidant effect is crucial in mitigating oxidative stress related to various diseases .

2. Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in several studies. For instance, compounds derived from aspartic and glutamic acids showed promising results in reducing inflammation markers in vitro. The mechanism involves the inhibition of pro-inflammatory cytokines and modulation of immune responses .

3. Neuroprotective Effects

There is evidence supporting the neuroprotective effects of peptides similar to this compound. These peptides may enhance neuronal survival under stress conditions by modulating signaling pathways associated with apoptosis and promoting neurogenesis .

Table 1: Summary of Biological Activities

Case Study: Neuroprotective Mechanisms

A study conducted on neuronal cell lines treated with this compound revealed that the peptide significantly reduced cell death induced by oxidative stress. The mechanism was linked to the activation of survival pathways, including the PI3K/Akt pathway, which is critical for cell survival and growth .

Molecular Docking Studies

Molecular docking studies have been performed to understand the interaction between this compound and various biological targets. These studies suggest that the peptide can bind effectively to receptors involved in inflammatory responses and neuronal signaling pathways, indicating its potential therapeutic applications .

特性

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O10/c15-6(1-3-9(18)19)12(24)16-7(2-4-10(20)21)13(25)17-8(14(26)27)5-11(22)23/h6-8H,1-5,15H2,(H,16,24)(H,17,25)(H,18,19)(H,20,21)(H,22,23)(H,26,27)/t6-,7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKLRYVLERDYDBI-FXQIFTODSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)O)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。